molecular formula C13H8ClN B1607341 2-Chloro-4-phenylbenzonitrile CAS No. 5435-92-7

2-Chloro-4-phenylbenzonitrile

Cat. No.: B1607341
CAS No.: 5435-92-7
M. Wt: 213.66 g/mol
InChI Key: IMWQWLRTJSOMIT-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylbenzonitrile is an organic compound with the molecular formula C13H8ClN. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial studies. This compound is known for its stability and unique chemical properties, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-phenylbenzonitrile can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This method utilizes boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . Another method involves the chlorination of 4-phenylbenzonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction mixture is typically poured into a cooled solvent like toluene or benzene, stirred at room temperature, and then filtered to remove insoluble inorganic compounds. The solvent is then distilled off, and the residue is washed with carbon tetrachloride to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-phenylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen or ozone, often under elevated temperatures.

    Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens like chlorine or bromine, often in the presence of a catalyst such as iron(III) chloride

Major Products:

    Oxidation: Formation of oxides.

    Reduction: Formation of reduced compounds with added hydrogen.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Chloro-4-phenylbenzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenylbenzonitrile involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and products, influencing various biochemical and chemical pathways .

Comparison with Similar Compounds

  • 4-Chloro-2-phenylbenzonitrile
  • 2-Bromo-4-phenylbenzonitrile
  • 2-Chloro-4-methylbenzonitrile

Comparison: 2-Chloro-4-phenylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. For instance, the presence of the chlorine atom at the 2-position and the phenyl group at the 4-position enhances its reactivity and stability in various chemical reactions .

Properties

IUPAC Name

2-chloro-4-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWQWLRTJSOMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281355
Record name 2-chloro-4-phenylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5435-92-7
Record name 3-Chloro[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5435-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 21381
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Record name 5435-92-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21381
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-4-phenylbenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID80281355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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